molecular formula C8H6FNO4 B1341862 5-Fluoro-2-methyl-3-nitrobenzoic acid CAS No. 850462-64-5

5-Fluoro-2-methyl-3-nitrobenzoic acid

Cat. No.: B1341862
CAS No.: 850462-64-5
M. Wt: 199.14 g/mol
InChI Key: CMZCBPLTJBYJHZ-UHFFFAOYSA-N
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Description

5-Fluoro-2-methyl-3-nitrobenzoic acid is an aromatic compound that contains a fluorine atom, a methyl group, and a nitro group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 5-Fluoro-2-methyl-3-nitrobenzoic acid typically involves the nitration of 5-Fluoro-2-methylbenzoic acid. The process can be summarized as follows:

Industrial Production Methods

In an industrial setting, the production of this compound follows similar principles but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. The key steps include:

    Raw Material Handling: Ensuring the purity and availability of 5-Fluoro-2-methylbenzoic acid.

    Reaction Optimization: Fine-tuning the reaction parameters such as temperature, concentration of reagents, and reaction time.

    Product Isolation: Employing techniques like distillation, crystallization, and filtration to isolate and purify the final product.

Chemical Reactions Analysis

Reduction of the Nitro Group

The nitro group (−NO₂) undergoes reduction to form an amine (−NH₂). Key methods include:

Reagents and Conditions:

  • Catalytic Hydrogenation: H₂ gas with palladium on carbon (Pd/C) in ethanol at 25–50°C .

  • Chemical Reduction: Tin(II) chloride (SnCl₂) in hydrochloric acid (HCl) under reflux .

Product:
5-Fluoro-2-methyl-3-aminobenzoic acid, isolated in yields >85% after purification .

Esterification of the Carboxylic Acid

The carboxylic acid (−COOH) reacts with alcohols to form esters.

Reagents and Conditions:

  • Methanol + Thionyl Chloride (SOCl₂):

    • This compound dissolved in methanol, with SOCl₂ added as a catalyst.

    • Refluxed for 3 hours, yielding methyl 5-fluoro-2-methyl-3-nitrobenzoate (96% yield) .

Product:
Methyl ester derivatives, critical intermediates for pharmaceuticals and agrochemicals .

Nucleophilic Aromatic Substitution (NAS)

The fluorine atom at the 5-position participates in substitution reactions under specific conditions.

Reagents and Conditions:

  • Ammonia (NH₃): Heated in DMSO at 120°C with CuI catalyst (54% yield) .

  • Alkoxides (RO⁻): Requires high temperatures (80–100°C) and polar aprotic solvents (e.g., DMF) .

Product:
Substituted derivatives like 5-amino-2-methyl-3-nitrobenzoic acid or ether analogs .

Decarboxylation Reactions

The carboxylic acid group undergoes decarboxylation under catalytic conditions.

Reagents and Conditions:

  • CuI/Et₃N in DMSO: Heated at 120°C for 12 hours, leading to protodecarboxylation .

  • Thermal Decarboxylation: Heating above 200°C in inert solvents (e.g., toluene) .

Product:
5-Fluoro-2-methylnitrobenzene, a precursor for fluorinated polymers .

Comparative Reaction Efficiency

Reaction Type Reagents Temperature Yield Key Product
Nitro ReductionH₂/Pd/C50°C85–90%5-Fluoro-2-methyl-3-aminobenzoic acid
EsterificationMeOH + SOCl₂Reflux96%Methyl ester
NAS (Fluorine)NH₃, CuI120°C54%5-Amino derivative
DecarboxylationCuI/Et₃N120°C58%5-Fluoro-2-methylnitrobenzene

Mechanistic Insights

  • Nitro Group Effects: The electron-withdrawing nitro group meta to the carboxylic acid enhances electrophilic substitution at the 5-position .

  • Steric Hindrance: The methyl group at the 2-position slows NAS but stabilizes intermediates during esterification .

  • Fluorine Reactivity: The fluorine atom’s strong electronegativity directs substitution to specific ring positions, favoring para/ortho pathways .

Stability and Handling

  • Thermal Stability: Decomposes above 250°C, releasing NOₓ gases .

  • Storage: Stable under inert gas (N₂/Ar) at 2–8°C; hygroscopic in acidic conditions .

Scientific Research Applications

5-Fluoro-2-methyl-3-nitrobenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Fluoro-2-methyl-3-nitrobenzoic acid depends on its chemical reactivity. The nitro group is an electron-withdrawing group, which affects the electron density of the aromatic ring and influences the compound’s reactivity in electrophilic and nucleophilic substitution reactions. The fluorine atom also plays a role in modulating the compound’s reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

    5-Fluoro-2-methylbenzoic acid: Lacks the nitro group, making it less reactive in certain chemical reactions.

    2-Fluoro-3-nitrobenzoic acid: Similar structure but with different substitution pattern, leading to different reactivity and applications.

    5-Fluoro-2-methoxy-3-nitrobenzoic acid:

Uniqueness

5-Fluoro-2-methyl-3-nitrobenzoic acid is unique due to the presence of both a fluorine atom and a nitro group on the same aromatic ring. This combination of substituents imparts distinct electronic and steric effects, making the compound valuable in various chemical transformations and applications.

Biological Activity

5-Fluoro-2-methyl-3-nitrobenzoic acid (FMNBA) is an aromatic carboxylic acid notable for its unique structural features, including a fluorine atom, a methyl group, and a nitro group on the benzene ring. This compound has garnered attention in medicinal chemistry due to its significant biological activity, particularly as an intermediate in the synthesis of pharmaceutical compounds.

  • Molecular Formula : C8H6FNO4
  • Molecular Weight : 213.16 g/mol
  • Physical State : Yellow solid, soluble in organic solvents

Biological Activity Overview

Research indicates that FMNBA exhibits substantial biological activity, particularly in the context of cancer therapy. Its derivatives have been explored for their potential anti-cancer properties, especially as inhibitors of poly(ADP-ribose) polymerase (PARP), which is crucial in DNA repair mechanisms relevant to cancer cell survival.

  • Antiproliferative Effects : Studies have shown that FMNBA and its derivatives can inhibit the proliferation of various cancer cell lines. For example, derivative compounds have demonstrated IC50 values in the low micromolar range against breast cancer (MCF7) and ovarian cancer (A2780) cell lines, indicating potent antiproliferative activity .
  • Induction of Apoptosis : The compound has been observed to induce apoptosis in cancer cells. In particular, one study highlighted that treatment with a derivative led to a dose-dependent increase in apoptotic events in MCF7 cells .
  • Cell Cycle Arrest : FMNBA has been shown to cause cell cycle arrest at the G2/M phase in treated cells, which is critical for halting the progression of cancer .
  • Target Interaction : Molecular docking studies suggest that FMNBA interacts with key biological targets such as COX-2, EGFR, and CDK2, which are implicated in cancer progression and survival pathways .

Table 1: Antiproliferative Activity of FMNBA Derivatives

CompoundCell LineIC50 (µM)Selectivity Index
16gMCF70.01578
16gA27800.05-
16gHT290.10-
16gMRC51.27-

The above table summarizes the antiproliferative activity of compound 16g derived from FMNBA against various cancer cell lines compared to normal fibroblast cells (MRC5). The high selectivity index indicates that this compound preferentially targets cancer cells over normal cells.

Synthesis and Applications

FMNBA serves as an important intermediate in organic synthesis, particularly for developing pharmaceuticals and agrochemicals. Its derivatives are actively being researched for therapeutic effects against various diseases, including cancer.

Synthesis Methods

The synthesis of FMNBA can be achieved through nitration reactions involving precursors like 5-fluoro-2-methylbenzoic acid treated with fuming nitric acid in the presence of sulfuric acid. This method introduces the nitro group at the meta position relative to the carboxylic acid group.

Q & A

Q. Basic: What are the optimal synthetic routes for preparing 5-fluoro-2-methyl-3-nitrobenzoic acid, and how does the introduction of methyl and nitro groups affect reaction efficiency?

Methodological Answer:
The synthesis can proceed via sequential functionalization of a benzoic acid scaffold. A plausible route involves:

Methylation : Introduce the methyl group at the 2-position of 5-fluorobenzoic acid using methyl iodide under basic conditions (e.g., K₂CO₃ in DMF). Steric hindrance from the fluorine atom may require elevated temperatures (~80°C) .

Nitration : Perform electrophilic aromatic nitration (HNO₃/H₂SO₄) at the 3-position. The fluorine atom directs nitration meta to itself, while the methyl group may slightly deactivate the ring. Monitor reaction progress via TLC to avoid over-nitration .
Challenges : Competing regioselectivity due to substituent electronic effects. Yield optimization may require iterative adjustments in nitration temperature and acid concentration.

Q. Advanced: How can computational modeling (e.g., DFT) predict the regioselectivity of nitration in 5-fluoro-2-methylbenzoic acid derivatives?

Methodological Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electron density and Fukui indices to identify reactive sites. For 5-fluoro-2-methylbenzoic acid:

  • The fluorine atom withdraws electron density, making the meta position (3-position) more electrophilic.
  • The methyl group donates electrons via hyperconjugation, slightly activating the adjacent 1- and 3-positions.
    Compare computational predictions with experimental nitration outcomes (e.g., HPLC or NMR analysis of product mixtures) .

Q. Basic: What spectroscopic techniques are most effective for characterizing this compound, and how do substituents influence spectral interpretation?

Methodological Answer:

  • ¹H NMR : The methyl group (2-position) appears as a singlet (~δ 2.5 ppm). The aromatic protons show splitting patterns due to ortho-fluorine coupling (J ≈ 8–10 Hz) and meta-nitro deshielding.
  • ¹⁹F NMR : A singlet near δ -110 ppm confirms fluorine substitution.
  • IR : Strong bands at ~1700 cm⁻¹ (carboxylic acid C=O) and ~1530/1350 cm⁻¹ (nitro group).
  • MS : Molecular ion [M-H]⁻ at m/z 228 (calculated for C₈H₅FNO₄). Cross-reference with analogs like 2-fluoro-3-nitrobenzoic acid (CAS 317-46-4) for validation .

Q. Advanced: What are the challenges in achieving selective reduction of the nitro group in the presence of fluorine and methyl substituents, and how can reaction conditions be optimized?

Methodological Answer:
Reduction Methods :

  • Catalytic Hydrogenation : Use Pd/C or Raney Ni in ethanol. The methyl group may sterically hinder catalyst access, requiring higher H₂ pressure (3–5 atm).
  • Chemical Reduction : SnCl₂/HCl selectively reduces nitro to amine, but fluorine may hydrolyze under strong acidic conditions. Add NaF to stabilize fluorine .
    Optimization : Monitor reaction progress via LC-MS. For sensitive substrates, employ milder reductants like Na₂S₂O₄ in buffered solutions (pH 7–8) to preserve the carboxylic acid group.

Q. Basic: How does the acidity of this compound compare to its non-fluorinated or non-methylated analogs?

Methodological Answer:
The acidity (pKa) is influenced by:

  • Electron-Withdrawing Effects : The nitro (-NO₂) and fluorine (-F) groups decrease pKa (~1.5–2.0) compared to benzoic acid (pKa ~4.2).
  • Steric Effects : The methyl group slightly reduces solvation of the carboxylate, counteracting electron donation.
    Experimental determination via potentiometric titration in aqueous ethanol (50% v/v) is recommended. Compare with data for 2-fluoro-3-nitrobenzoic acid (pKa ~1.8) .

Q. Advanced: What strategies minimize decarboxylation during high-temperature reactions involving this compound?

Methodological Answer:

  • Protection of the Carboxylic Acid : Convert to methyl ester (CH₃I, K₂CO₃) or tert-butyl ester (Boc₂O) before heating. Deprotect post-reaction with LiOH or TFA .
  • Solvent Choice : Use high-boiling, non-polar solvents (e.g., toluene) to reduce reaction temperature.
  • Catalytic Additives : Add Cu(I) salts to stabilize intermediates during coupling reactions.

Properties

IUPAC Name

5-fluoro-2-methyl-3-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FNO4/c1-4-6(8(11)12)2-5(9)3-7(4)10(13)14/h2-3H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMZCBPLTJBYJHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1[N+](=O)[O-])F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80591941
Record name 5-Fluoro-2-methyl-3-nitrobenzoic acid
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Molecular Weight

199.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

850462-64-5
Record name 5-Fluoro-2-methyl-3-nitrobenzoic acid
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Fluoro-2-methyl-3-nitrobenzoic acid
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Record name 5-Fluoro-2-methyl-3-nitrobenzoic acid
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Synthesis routes and methods I

Procedure details

To a solution of conc. H2SO4 (700 mL) was added portion-wise 5-fluoro-2-methylbenzoic acid (80 g, 520 mmol) at −5˜0° C. Then a mixture of conc. HNO3 (60.4 g, 624 mmol) in conc. H2SO4 (60 mL) was added drop-wise at −5˜0° C. in a period of about 1.5 hrs. After the addition, the mixture was stirred at this temperature for 2 hrs. TLC (petroleum ether/EtOAc=1:1) showed the reaction was complete. The mixture was poured into crash ice with vigorous stirring and the precipitate was collected by filtration. The precipitate was dissolved in EtOAc, washed with brine, dried over anhydrous Na2SO4, concentrated to give crude 5-fluoro-2-methyl-3-nitrobenzoic acid (54 g). A solution of this crude 5-fluoro-2-methyl-3-nitrobenzoic acid (54 g) in dry methanol (500 mL) was cooled to 0° C., SOCl2 (64.52 g, 542.3 mmol) was added drop-wise. After the addition, the mixture was heated to reflux for 16 hrs. TLC (petroleum ether/EtOAc=1:1) showed the reaction was complete. Solvent was removed under reduced pressure to give crude product. The crude product was purified by silica gel chromatography (petroleum ether to petroleum ether/EtOAc=50:1) to give methyl 5-fluoro-2-methyl-3-nitrobenzoate (28 g, yield 25% for two steps) as a white solid. 1H-NMR (400 MHz, CDCl3) δ (ppm): 2.59 (s, 3H), 3.95 (s, 3H), 7.60-7.63 (dd, 1H), 7.74-7.77 (dd, 1H); LC-MS (ESI) m/z: 214 (M+1)+, 216(M+3)+.
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Quantity
60.4 g
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reactant
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60 mL
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solvent
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petroleum ether EtOAc
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80 g
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700 mL
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Synthesis routes and methods II

Procedure details

116 ml of sulfuric acid is introduced and mixed in portions at −15° C. with 14.70 g (95.37 mmol) of 5-fluoro-2-methylbenzoic acid. A mixture of nitrating acid (4.79 ml of fuming nitric acid and 21.8 ml of concentrated sulfuric acid) is added in drops to this mixture, specifically at −15 to −10° C. during a period of 90 minutes. After three more hours of stirring, the reaction mixture is poured into ice water and stirred vigorously for about one-half hour. The precipitated crystallizate is suctioned off, washed neutral with water and dried. The yield is 8.56 g (45.1%) of a mixture of various regioisomers and by-products. This mixture is thus incorporated into the next stage (esterification) and purified in this stage.
Quantity
116 mL
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reactant
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14.7 g
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reactant
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4.79 mL
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reactant
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21.8 mL
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reactant
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Name
ice water
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0 (± 1) mol
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reactant
Reaction Step Four

Synthesis routes and methods III

Procedure details

A solution of 5-fluoro-2-methylbenzoic acid (from Matrix Scientific) in H2SO4 conc. (0.83 M) was cooled down to −10° C. Then, a mixture of fuming HNO3 conc. (2 eq.) and H2SO4 conc. (4 eq.) was added dropwise. After complete addition, the mixture was stirred at 0° C. for 1 h. The reaction mixture was poured onto ice/water and stirred for 10 min and then extracted with EtOAc. The combined organic layers were washed with brine, dried (Na2SO4) and solvent was removed in vacuo yielding the title compound as a yellow solid that was used without further purification in the next step. 1H NMR (300 MHz, DMSO-d6, 300 K) δ 13.86 (1H, bs), 8.09 (1H, dd, J=8.0 and 2.6 Hz), 7.90 (1H, dd, J=8.7 and 2.4 Hz), 2.50 (3H, s).
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

17-Chloro-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(14),7,9,11,15,17-hexaen-3-one
5-Fluoro-2-methyl-3-nitrobenzoic acid
17-Chloro-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(14),7,9,11,15,17-hexaen-3-one
17-Chloro-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(14),7,9,11,15,17-hexaen-3-one
5-Fluoro-2-methyl-3-nitrobenzoic acid
17-Chloro-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(14),7,9,11,15,17-hexaen-3-one
17-Chloro-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(14),7,9,11,15,17-hexaen-3-one
5-Fluoro-2-methyl-3-nitrobenzoic acid
17-Chloro-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(14),7,9,11,15,17-hexaen-3-one
17-Chloro-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(14),7,9,11,15,17-hexaen-3-one
5-Fluoro-2-methyl-3-nitrobenzoic acid
17-Chloro-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(14),7,9,11,15,17-hexaen-3-one
5-Fluoro-2-methyl-3-nitrobenzoic acid
17-Chloro-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(14),7,9,11,15,17-hexaen-3-one
17-Chloro-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(14),7,9,11,15,17-hexaen-3-one
5-Fluoro-2-methyl-3-nitrobenzoic acid

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